molecular formula C7H9BrN2 B1380220 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole CAS No. 1537445-10-5

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Cat. No.: B1380220
CAS No.: 1537445-10-5
M. Wt: 201.06 g/mol
InChI Key: ZHSMHQPNNJJNRU-UHFFFAOYSA-N
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Description

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom and a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method involves the reaction of 3-(1-methylcyclopropyl)-1H-pyrazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Cyclization Reactions: The presence of the cyclopropyl group can facilitate cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

    Cyclization Reactions: Catalysts such as palladium or copper complexes may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylcyclopropyl)-1H-pyrazole: Lacks the bromine substitution, which can affect its reactivity and biological activity.

    4-chloro-3-(1-methylcyclopropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    4-bromo-3-(cyclopropyl)-1H-pyrazole: Similar but without the methyl group on the cyclopropyl ring, which can influence its steric and electronic properties.

Uniqueness

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole is unique due to the combination of the bromine atom and the 1-methylcyclopropyl group, which confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-5-(1-methylcyclopropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-7(2-3-7)6-5(8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSMHQPNNJJNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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